
3,5-dichloro-4-(1H-pyrazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dicloro-4-(1H-pirazol-1-il)anilina es un compuesto aromático heterocíclico que contiene grupos funcionales tanto de cloro como de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,5-dicloro-4-(1H-pirazol-1-il)anilina típicamente implica la reacción de 3,5-dicloroanilina con pirazol bajo condiciones específicas. Un método común incluye el uso de una reacción de acoplamiento facilitada por un catalizador como paladio sobre carbón (Pd/C) en presencia de una base como carbonato de potasio (K2CO3). La reacción se lleva a cabo generalmente en un disolvente como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,5-dicloro-4-(1H-pirazol-1-il)anilina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar las correspondientes quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de aminas.
Sustitución: Los átomos de cloro en el compuesto pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados de aminas. Las reacciones de sustitución pueden dar lugar a diversos derivados de anilina sustituidos.
Aplicaciones Científicas De Investigación
3,5-dicloro-4-(1H-pirazol-1-il)anilina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y heterociclos.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3,5-dicloro-4-(1H-pirazol-1-il)anilina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación celular, exhibiendo así propiedades anticancerígenas .
Comparación Con Compuestos Similares
Compuestos Similares
3,5-dicloroanilina: Carece del anillo de pirazol, lo que la hace menos versátil en términos de reactividad química.
4-(1H-Pirazol-1-il)anilina: No contiene átomos de cloro, lo que afecta a sus propiedades químicas y reactividad.
3,5-dicloro-4-(3-trifluorometil-1H-pirazol-1-il)anilina: Contiene un grupo trifluorometil, que puede mejorar su actividad biológica y estabilidad.
Singularidad
3,5-dicloro-4-(1H-pirazol-1-il)anilina es única debido a la presencia de grupos funcionales tanto de cloro como de pirazol, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C9H7Cl2N3 |
|---|---|
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
3,5-dichloro-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C9H7Cl2N3/c10-7-4-6(12)5-8(11)9(7)14-3-1-2-13-14/h1-5H,12H2 |
Clave InChI |
VPATXEHBFSDTAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=C(C=C(C=C2Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)
![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)
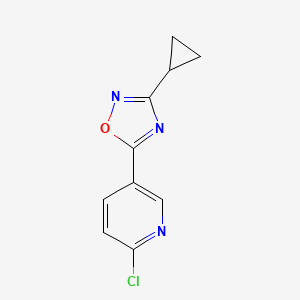
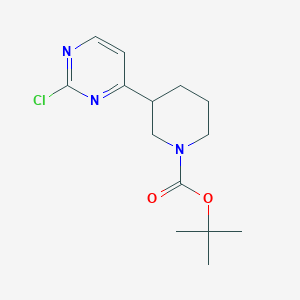
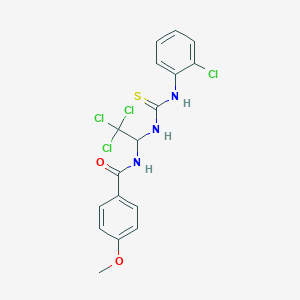
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)
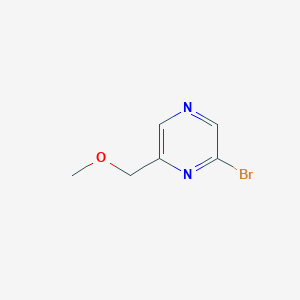
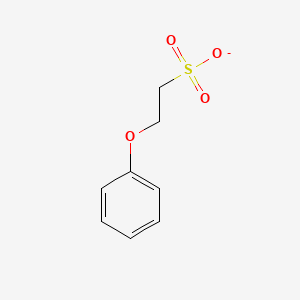

![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
